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Compound of Interest |

Compound Name:

CAS No.:

Cat. No.:

\

2-chloro-N-cyclopropyl-N-
ethylacetamide

1087792-38-8

Physicochemical Identity & Structural Analysis[1]

Before defining solubility, we must understand the molecular architecture that dictates solute-

solvent interactions. 2-chloro-N-cyclopropyl-N-ethylacetamide is a tertiary amide

intermediate, often employed in the synthesis of agrochemicals (e.g., herbicide safeners or

active ingredients like isoclast precursors).

Property

Specification

Chemical Name

2-chloro-N-cyclopropyl-N-ethylacetamide

CAS Number 116368-37-7 (Representative)
Molecular Formula C7H12CINO
Molecular Weight 161.63 g/mol

Functional Groups

Tertiary Amide, Alkyl Chloride, Cyclopropyl Ring

Lipophilicity (LogP)

~1.3 (Predicted)

H-Bond Donors

0 (Tertiary Amide)

H-Bond Acceptors

1 (Carbonyl Oxygen)
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Structural Impact on Solubility

o Tertiary Amide Core: Unlike primary or secondary amides, this molecule lacks an N-H donor.
This absence significantly reduces its ability to form hydrogen bond networks with water,
drastically lowering aqueous solubility compared to its parent, 2-chloroacetamide.

o Cyclopropyl & Ethyl Groups: These hydrophobic moieties increase the molecule's
lipophilicity. The cyclopropyl group, with its high ring strain and electron-donating character
(Walsh orbitals), enhances solubility in non-polar aromatic solvents like toluene.

e Chloro- Substituent: The electronegative chlorine creates a dipole moment, maintaining
solubility in polar aprotic solvents (e.g., DCM, Acetone).

Theoretical Solubility Framework: Hansen Solubility
Parameters (HSP)

To predict solubility behavior without exhaustive empirical testing, we utilize Hansen Solubility
Parameters (HSP). The total solubility parameter (

) is decomposed into Dispersion (
), Polar (
), and Hydrogen Bonding (

) forces.

Estimated HSP Values (Group Contribution Method)
o (Dispersion): ~17.5 MPa

(Driven by the alkyl chain and cyclopropyl ring).
o (Polarity): ~11.0 MPa

(Driven by the amide dipole and C-CI bond).
e (H-Bonding): ~7.5 MPa

(Moderate; acts only as an acceptor).
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Solubility Prediction Logic

The "Interaction Radius” (

) determines solubility. A smaller

between solute and solvent indicates higher solubility.

Visualization: Solubility Prediction Workflow
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Figure 1: Logic flow for determining solvent compatibility based on structural analysis.

Solubility Matrix & Solvent Selection

Based on the HSP values and the "Like Dissolves Like" principle, the following solubility profile
Is established. This matrix guides solvent selection for reaction, extraction, and crystallization.
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Solvent Class

Representative
Solvent

Predicted Solubility

Process
Application

Chlorinated

Dichloromethane
(DCM)

Very High (>500
mg/mL)

Ideal reaction solvent;

excellent solubilizer.

Aromatic

Toluene

High (>200 mg/mL)

Good for heating
reactions; potential
crystallization solvent

when cooled.

Esters

Ethyl Acetate

High (>150 mg/mL)

Preferred "green"
solvent for extraction

and chromatography.

Ethers

THF, MTBE

High (>150 mg/mL)

Good reaction
medium; MTBE useful

for precipitation.

Alcohols

Methanol, Ethanol

High (>100 mg/mL)

Soluble, but
nucleophilic nature
may cause side
reactions (solvolysis)
with alkyl chloride at
high temps.

Aliphatic

Hexane, Heptane

Low (<10 mg/mL)

Anti-solvent. Use to
force
crystallization/precipit

ation.

Aqueous

Water

Low (<1 mg/mL)

Immiscible. Use for
washing away
inorganic salts (e.g.,
amine

hydrochlorides).

Critical Process Insight: The "Oil-Out" Phenomenon
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Due to the flexible ethyl group and the bulky cyclopropyl ring, this intermediate has a low
melting point and a tendency to "oil out" rather than crystallize from pure non-polar solvents.

» Recommendation: Use a binary solvent system for purification. Dissolve in a minimum
amount of Toluene or Ethyl Acetate, then slowly add Heptane or Hexane while cooling to
induce controlled nucleation.

Experimental Protocol: Gravimetric Solubility
Determination

To validate the theoretical values, the following Standard Operating Procedure (SOP) is
recommended. This protocol ensures data integrity and reproducibility.

Materials

» Solute: 2-chloro-N-cyclopropyl-N-ethylacetamide (>98% purity).
e Solvents: HPLC Grade (DCM, Toluene, EtOAc, Hexane).

o Equipment: Temperature-controlled shaker, 0.45 um PTFE syringe filters, analytical balance.

Step-by-Step Methodology

o Saturation: Add excess solute (approx. 500 mg) to 2 mL of the target solvent in a sealed
HPLC vial.

o Equilibration: Agitate at 25°C for 24 hours. Ensure solid remains visible (saturated solution).

« Filtration: Filter the supernatant using a pre-warmed 0.45 pm PTFE filter to remove
undissolved solids.

» Evaporation (Gravimetric):
o Tare a clean aluminum weigh boat (

)

o Pipette exactly 1.0 mL of the filtrate into the boat.
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o Evaporate solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C for
2 hours.

o Weigh the residue (

).

e Calculation:

Visualization: Experimental Workflow
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Figure 2: Step-by-step workflow for gravimetric solubility determination.
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Process Implications & Safety
Reaction Solvent Selection

For the synthesis of this intermediate (typically via reaction of N-ethylcyclopropanamine with
chloroacetyl chloride):

e Dichloromethane (DCM): Offers the highest solubility for reactants and products, but
environmental regulations often restrict its use.

e 2-MeTHF (2-Methyltetrahydrofuran): A greener alternative to DCM/THF. It separates well
from water, allowing for an efficient aqueous wash to remove the HCI byproduct (captured by
a base like triethylamine).

Safety Warning: Alkylating Potential

e Hazard: As an

-chloroacetamide, this compound is a potent alkylating agent. It can react with nucleophilic
residues (cysteine thiols) in proteins, leading to sensitization or toxicity.[1]

e Handling:
o Always handle in a fume hood.

o Double-glove (Nitrile) is mandatory; the lipophilic nature allows permeation through
standard latex.

o Decontamination: Spills should be treated with a dilute solution of ammonia or sodium
hydroxide to hydrolyze the C-CI bond, rendering the molecule less toxic (converting it to
the hydroxy-acetamide derivative).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 3. PubChemlLite - 2-chloro-n-cyclopropyl-n-ethylacetamide (C7H12CINO)
[pubchemlite.lcsb.uni.lu]

e 4, 2-CHLORO-N-(1-CYCLOPROPYL-ETHYL)-N-P-TOLYL-ACETAMIDE AldrichCPR |
Sigma-Aldrich [sigmaaldrich.com]

» To cite this document: BenchChem. [Solubility Profile & Process Optimization: 2-Chloro-N-
cyclopropyl-N-ethylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461792#solubility-of-2-chloro-n-cyclopropyl-n-
ethylacetamide-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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